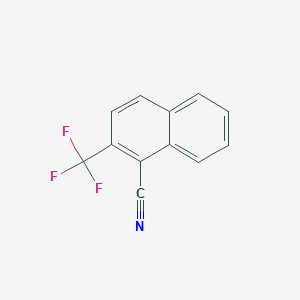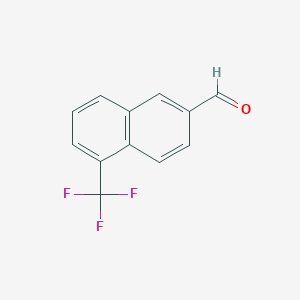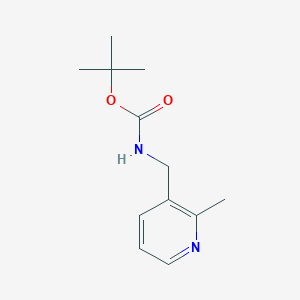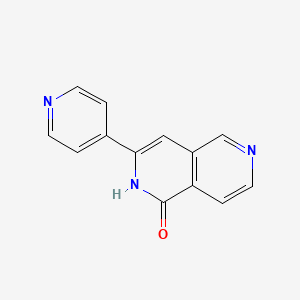![molecular formula C15H16O2 B11880560 6-Methoxy-4,9-dimethyl-1,3-dihydronaphtho[2,3-c]furan](/img/structure/B11880560.png)
6-Methoxy-4,9-dimethyl-1,3-dihydronaphtho[2,3-c]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-4,9-dimethyl-1,3-dihydronaphtho[2,3-c]furan is a complex organic compound belonging to the naphthofuran family This compound is characterized by its unique structural motif, which includes a fused naphthalene and furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4,9-dimethyl-1,3-dihydronaphtho[2,3-c]furan can be achieved through a visible-light-mediated [3+2] cycloaddition reaction. This method involves the use of environmentally friendly conditions and delivers the desired compounds in good yields. The reaction shows excellent regioselectivity and remarkable functional group tolerance .
Industrial Production Methods
The use of visible-light photocatalysis and [3+2] cycloaddition reactions can be optimized for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4,9-dimethyl-1,3-dihydronaphtho[2,3-c]furan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as methoxy and methyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under mild to moderate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthoquinone derivatives, while reduction reactions can produce dihydronaphthofuran derivatives .
Scientific Research Applications
6-Methoxy-4,9-dimethyl-1,3-dihydronaphtho[2,3-c]furan has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methoxy-4,9-dimethyl-1,3-dihydronaphtho[2,3-c]furan involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that regulate cell proliferation, apoptosis, and other cellular processes. Molecular docking studies have shown that it can interact with cyclin-dependent kinase 2 (CDK2), highlighting its potential as a kinase inhibitor .
Comparison with Similar Compounds
Similar Compounds
- 6,9-Dimethyl-4,5-dihydronaphtho[1,2-c]furan-1,3-dione
- Methyl 4,9-dioxo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole-6-carboxylate
Uniqueness
6-Methoxy-4,9-dimethyl-1,3-dihydronaphtho[2,3-c]furan stands out due to its methoxy and dimethyl substitutions, which confer unique chemical properties and biological activities. These structural features enhance its reactivity and potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C15H16O2 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
6-methoxy-4,9-dimethyl-1,3-dihydrobenzo[f][2]benzofuran |
InChI |
InChI=1S/C15H16O2/c1-9-12-5-4-11(16-3)6-13(12)10(2)15-8-17-7-14(9)15/h4-6H,7-8H2,1-3H3 |
InChI Key |
LDEOKLITPGASST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=C(C3=C1COC3)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11880478.png)



![3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol](/img/structure/B11880514.png)



![7,9-Dimethyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11880547.png)

![5-acetyl-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B11880554.png)



